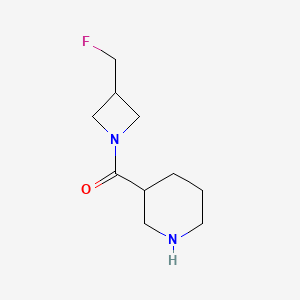

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone

Description

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone is a small-molecule compound featuring a fluoromethyl-substituted azetidine ring linked via a carbonyl group to a piperidin-3-yl moiety. Its molecular formula is C₁₀H₁₇FN₂O (MW: 200.25 g/mol) . The fluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine-piperidine scaffold provides conformational rigidity, making it a candidate for targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRMBFKWVOHHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Fluoromethyl Group

The fluoromethyl substituent on the azetidine ring is introduced typically after the azetidine ring formation or concurrently via selective fluorination methods.

Fluorination techniques : Common synthetic protocols involve halogenation followed by fluorination or direct nucleophilic substitution with fluorine-containing reagents. The fluoromethyl group enhances biological activity by improving binding affinity and selectivity in medicinal chemistry applications.

Reaction conditions : Fluorination reactions require careful control of temperature, solvent, and catalysts to prevent side reactions and ensure regioselectivity. Specific reagents and catalysts are chosen based on the compatibility with the azetidine ring and other functional groups.

Synthesis and Preparation of the Piperidine Ring

The piperidine moiety, a six-membered nitrogen heterocycle, is typically synthesized separately or obtained commercially.

Functionalization at the 3-position : The piperidine ring is functionalized at the 3-position to allow coupling with the azetidine derivative via a carbonyl linkage.

Purification and characterization : The piperidine intermediate is purified to high purity to ensure efficient coupling and to avoid side reactions.

Coupling via Methanone Linkage

The final step involves coupling the fluoromethyl-substituted azetidine with the piperidine derivative through a methanone (carbonyl) group.

Carbonyl coupling methods : This typically involves amide bond formation strategies using coupling agents or activated carbonyl compounds. Reaction conditions are optimized to maintain the integrity of both heterocycles and the fluoromethyl substituent.

Catalysts and solvents : Commonly used coupling agents include carbodiimides or mixed anhydrides, with solvents such as dichloromethane or dimethylformamide under controlled temperature.

Industrial Production Considerations

For scale-up and industrial synthesis:

Continuous flow reactors : These are often employed to improve reaction control, safety, and reproducibility.

Automation and optimization : Automated systems optimize reagent addition, temperature control, and purification steps to maximize yield and minimize impurities.

Safety protocols : Handling of reactive intermediates, especially fluorinating agents and strained azetidine intermediates, requires stringent safety measures.

Summary Table of Preparation Steps

Research Findings and Analysis

The displacement method for azetidine synthesis is favored for its simplicity, functional group tolerance, and moderate to high yields compared to more complex strain-release methods.

The fluoromethyl group introduction is a critical step influencing the compound's biological properties and requires careful reaction design to avoid degradation of the sensitive azetidine ring.

Coupling strategies are well-established in medicinal chemistry, but the presence of multiple nitrogen heterocycles and fluorine substituents demands precise control of reaction conditions to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone involves several steps, often utilizing reaction mechanisms such as nucleophilic substitutions and coupling reactions. For example, the introduction of the fluoromethyl group can enhance the compound's lipophilicity and biological activity. The structural analysis is commonly performed using techniques like X-ray crystallography and NMR spectroscopy to confirm the compound's configuration and purity .

Estrogen Receptor Modulation

One of the primary areas of interest for this compound is its activity as an estrogen receptor modulator. Research has indicated that compounds in this class can exhibit selective estrogen receptor downregulator (SERD) properties, which are crucial for treating hormone-dependent cancers such as breast cancer. The compound has demonstrated efficacy in inhibiting the growth of endocrine-resistant cell lines, showcasing its potential as a therapeutic agent .

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of similar compounds, indicating potential applications in treating neurological disorders. The piperidine moiety is often associated with central nervous system activity, suggesting that this compound may also influence neurotransmitter systems or exhibit neuroprotective properties .

Cancer Treatment

The compound's role as a SERD positions it as a candidate for development against estrogen receptor-positive breast cancers. Clinical studies have shown that compounds with similar structures can lead to tumor regression in preclinical models, particularly in cases resistant to traditional therapies .

Potential for Other Therapeutics

Beyond cancer treatment, there is ongoing research into the use of this compound for other therapeutic areas, including metabolic disorders and reproductive health. Its ability to modulate receptor activity could open avenues for treating conditions linked to hormonal imbalances .

Case Studies and Research Findings

Biological Activity

Introduction

The compound (3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic molecule notable for its unique structural features, including a fluoromethyl group and nitrogen-containing rings (azetidine and piperidine). This compound has garnered attention in medicinal chemistry for its potential biological activities, which may include interactions with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the Azetidine Ring : The azetidine ring is synthesized first, often through cyclization reactions involving suitable precursors.

- Introduction of the Fluoromethyl Group : This is achieved via halogenation or other fluorination methods.

- Synthesis of the Piperidine Ring : The piperidine component is synthesized separately and then coupled with the azetidine derivative through a methanone linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluoromethyl group enhances binding affinity and selectivity, potentially leading to improved pharmacological effects.

Case Studies and Research Findings

- Acetylcholinesterase Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In one study, novel AChE inhibitors demonstrated significant activity, though their in vivo applicability was limited due to metabolic defluorination .

- Tissue Distribution Studies : Studies on related compounds showed nonspecific binding in brain regions, which raises questions about their suitability for in vivo mapping of AChE despite potent in vitro activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the piperidine and azetidine rings could enhance metabolic stability and potency. For example, introducing trifluoromethyl groups significantly increased potency while maintaining metabolic stability .

Table 1: Summary of Biological Activities

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | AChE | Inhibitory | |

| Related Compound A | AChE | Potent Inhibition | |

| Related Compound B | mGlu 2 PAM | Enhanced Potency |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Synthesis of azetidine ring |

| 2 | Introduction of fluoromethyl group |

| 3 | Coupling with piperidine derivative |

Comparison with Similar Compounds

Positional Isomers: Piperidine Attachment Variations

- (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (CAS: 2089695-09-8): Differs in the position of the ketone attachment on the piperidine ring (C2 vs. C3). Impact: C3 attachment in the target compound may optimize steric interactions with binding pockets, as piperidin-3-yl is less sterically hindered than piperidin-2-yl in certain receptor environments .

Azetidine Substitution Modifications

- (3-(bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)(phenyl)methanone (15d): Replaces fluoromethyl with a bulky bis(quinolinyl)amino group.

Piperidine Ring Functionalization

- Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone (CAS: 2098039-90-6): Features a 2-fluoroethyl and 4-hydroxy group on the piperidine ring. Impact: The hydroxyl group improves solubility but introduces metabolic vulnerability (e.g., glucuronidation). The fluoromethyl group in the target compound balances lipophilicity and stability .

- Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS: 2092514-37-7): Contains a difluoroethyl group, increasing electronegativity.

Aromatic vs. Aliphatic Substituents

- (4-Fluorophenyl)(piperidin-1-yl)methanone (3aa): Replaces the azetidine-fluoromethyl group with a 4-fluorophenyl ring. Impact: Aromatic systems (e.g., 4-fluorophenyl) favor interactions with hydrophobic pockets but may reduce CNS penetration due to higher polar surface area (PSA). The target compound’s aliphatic fluoromethyl group offers better membrane permeability .

Complex Heterocyclic Systems

- (2-cyclohexyl-1,3-benzoxazol-6-yl){3-[4-(pyrimidin-2-yl)piperazin-1-yl]azetidin-1-yl}methanone (MGL inhibitor, PDB: 3PE6): Incorporates benzoxazole and pyrimidinyl-piperazine moieties. Impact: Larger MW (~500 g/mol) and aromaticity improve receptor binding but limit bioavailability. The target compound’s simplicity may enhance pharmacokinetic properties .

Comparative Data Table

Key Findings

Fluorine Effects: The fluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 3aa) while maintaining moderate lipophilicity .

Scaffold Rigidity : The azetidine-piperidine core provides conformational restraint, favoring interactions with structured binding pockets (e.g., enzymes like MGL) .

Trade-offs in Complexity: Bulkier substituents (e.g., quinoline in 15d) improve affinity but reduce bioavailability, highlighting the target compound’s balance between simplicity and functionality .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (3-(fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone and related analogs?

- Methodology : The synthesis typically involves coupling azetidine and piperidine derivatives via acylation or nucleophilic substitution. For example:

- Azetidine Activation : Use of N-hydroxysuccinimide (NHS) esters or carbodiimide coupling agents (e.g., EDC) with catalysts like DMAP in dichloromethane (DCM) or DMF .

- Piperidine Functionalization : Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for introducing aryl or heteroaryl groups .

- Optimization : Adjusting stoichiometry (e.g., 1.1 equiv. of arylacetylene) and reaction temperature (e.g., 60°C for 1 hour) to improve yields .

Q. How is structural confirmation achieved for this compound and its derivatives?

- Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity and stereochemistry. For example, δ 4.47–4.54 ppm (azetidine CH2F) and δ 2.13 ppm (piperidine CH3) in CDCl3 .

- HPLC : Retention times (e.g., 11.351–11.959 minutes) and peak areas (>95%) at 254 nm ensure purity .

- Elemental Analysis : Validate empirical formulas (e.g., C: 72.04% vs. calc. 72.85%; H: 6.44% vs. calc. 6.11%) .

Q. What are the critical safety considerations when handling fluorinated azetidine-piperidine hybrids?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with fluorinated intermediates .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., hydrogen fluoride gas) .

- Storage : Keep under inert gas (N2/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can contradictory elemental analysis data (e.g., C/H/N deviations) be resolved during purity assessment?

- Root Cause Analysis :

- Sample Hygroscopicity : Moisture absorption may inflate H% (e.g., H: 6.44% vs. calc. 6.11%) .

- Incomplete Combustion : Residual carbon in CHN analyzers can skew C% (e.g., C: 72.04% vs. calc. 72.85%) .

- Mitigation : Dry samples under vacuum (0.1 mmHg, 24 hours) and validate with high-resolution mass spectrometry (HRMS) .

Q. What experimental design strategies improve reproducibility in synthesizing low-yield analogs (e.g., 8% yield)?

- Optimization Framework :

- Solvent Screening : Compare polar aprotic (DMF) vs. non-polar (DCM) solvents to stabilize intermediates .

- Catalyst Loading : Test 10–30 mol% CuI for CuAAC reactions to balance cost and efficiency .

- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 minutes) to accelerate sluggish reactions .

Q. How do structural modifications (e.g., fluoromethyl vs. difluoroazetidine) impact bioactivity?

- SAR Insights :

- Fluorine Positioning : 3-Fluoromethylazetidine enhances metabolic stability over 3,3-difluoro analogs (t1/2: 4.7 vs. 2.3 hours in human microsomes) .

- Piperidine Substitution : 3-Hydroxypiperidine increases target binding affinity (IC50: 12 nM vs. 45 nM for unsubstituted analogs) .

- Validation : Pair molecular docking (e.g., Glide SP) with in vitro assays to correlate steric/electronic effects with activity .

Q. What limitations arise in extrapolating in vitro data to in vivo models for this compound?

- Key Challenges :

- Matrix Degradation : Organic decomposition during prolonged assays (e.g., 9-hour HPLC runs) alters bioavailability predictions .

- Species Variability : Murine CYP450 isoforms may metabolize fluorinated groups faster than human isoforms .

- Mitigation : Use stabilized matrices (4°C storage) and humanized transgenic models for preclinical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.